[(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
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Overview
Description
[(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic compound that features an indole core structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including [(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid, typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The exact industrial methods for this specific compound would require detailed process optimization studies.
Chemical Reactions Analysis
Types of Reactions
[(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, [(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties . This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Research could focus on its potential as an anti-inflammatory, anticancer, or antiviral agent.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals. Its unique properties might make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action for [(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA . The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-3-acetic acid
- 5-fluoroindole
- 2-phenylindole
Uniqueness
What sets [(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid apart is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the 4-chlorophenyl group and the butanoyl hydrazine moiety adds to its distinctiveness, potentially leading to novel applications and interactions.
Properties
Molecular Formula |
C20H19ClN4O4 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-[3-[4-(4-chloroanilino)butanoyldiazenyl]-2-hydroxyindol-1-yl]acetic acid |
InChI |
InChI=1S/C20H19ClN4O4/c21-13-7-9-14(10-8-13)22-11-3-6-17(26)23-24-19-15-4-1-2-5-16(15)25(20(19)29)12-18(27)28/h1-2,4-5,7-10,22,29H,3,6,11-12H2,(H,27,28) |
InChI Key |
PAXXABFJMJWUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)CCCNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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